2,2-Dimethyl-5-hexen-3-ol
Overview
Description
2,2-Dimethyl-5-hexen-3-ol is an organic compound with the molecular formula C8H16O and a molecular weight of 128.2120 g/mol . It is a colorless liquid with a pleasant, aromatic odor. This compound is used in various chemical syntheses and has applications in different fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-5-hexen-3-ol can be synthesized through several methods. One common method involves the reaction of ethyl acetate with acetone, followed by appropriate treatment and distillation to obtain the pure compound . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-hexen-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Alcohols, alkanes
Substitution: Halides, other substituted compounds
Scientific Research Applications
2,2-Dimethyl-5-hexen-3-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic routes.
Biology: This compound can be used in the study of biological pathways and enzyme interactions. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into potential medicinal applications of this compound includes its use as a precursor for drug development. Its derivatives may exhibit pharmacological properties that are beneficial in treating certain conditions.
Industry: In industrial applications, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its pleasant odor makes it suitable for use in perfumery and flavoring agents.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-hexen-3-ol involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions and reagents used. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and behavior in different environments.
Comparison with Similar Compounds
2,2-Dimethyl-5-hexen-3-ol can be compared with other similar compounds, such as:
2,3-Dimethyl-5-hexen-3-ol: This compound has a similar structure but differs in the position of the methyl groups. It exhibits slightly different chemical properties and reactivity.
2,2-Dimethyl-3-hexanol: This compound lacks the double bond present in this compound, resulting in different chemical behavior and applications.
5-Hexen-3-ol: This compound has a similar backbone but lacks the dimethyl substitution, affecting its reactivity and use in chemical syntheses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and makes it valuable in various applications.
Biological Activity
Overview
2,2-Dimethyl-5-hexen-3-ol, an organic compound with the molecular formula and a molecular weight of approximately 128.21 g/mol, is recognized for its diverse biological activities. This compound features a unique structure characterized by a double bond and a hydroxyl group, contributing to its reactivity and potential applications in various fields, including pharmaceuticals and agriculture.
The biological activity of this compound primarily involves its interactions with enzymes and metabolic pathways. It is known to participate in oxidation-reduction reactions, influencing cellular processes related to oxidative stress and metabolic functions. The compound interacts with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones, thereby affecting metabolic pathways and cellular functions.
Interaction with Enzymes
This compound has been shown to modulate gene expression linked to antioxidant defense mechanisms. This highlights its potential role in protecting cells from oxidative damage. The compound's ability to bind with specific enzymes can lead to alterations in enzyme activity, impacting various metabolic pathways.
Cellular Effects
Research indicates that this compound can influence various cellular processes:
- Oxidative Stress : It may enhance antioxidant defense mechanisms within cells.
- Gene Expression : Modulation of gene expression related to metabolic functions has been observed.
Pharmacokinetics
The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). The compound is relatively stable under appropriate storage conditions and can be transported across cell membranes via passive diffusion or facilitated transport mechanisms.
Study on Antioxidant Activity
A study conducted on the antioxidant properties of this compound demonstrated that at low doses, the compound effectively enhances antioxidant defenses in animal models. Higher doses were associated with varying effects on metabolic function .
Comparative Analysis with Similar Compounds
A comparative analysis highlighted the distinct characteristics of this compound relative to similar compounds:
Compound Name | Structural Features | Key Differences |
---|---|---|
2,3-Dimethyl-5-hexen-3-ol | Similar backbone but different methyl positioning | Variations in reactivity and applications |
2,2-Dimethyl-3-hexanol | Lacks double bond | Different chemical behavior due to saturation |
5-Hexen-3-ol | Similar backbone without dimethyl substitution | Affects reactivity and synthetic utility |
This table illustrates how the unique structure of this compound imparts distinct chemical properties that enhance its potential applications in chemistry and biology.
Properties
IUPAC Name |
2,2-dimethylhex-5-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-6-7(9)8(2,3)4/h5,7,9H,1,6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYGGMCZALUAQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941328 | |
Record name | 2,2-Dimethylhex-5-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-89-1 | |
Record name | 2,2-Dimethyl-5-hexen-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethylhex-5-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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